![molecular formula C13H16N2OS B4934019 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4934019.png)
3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This compound is a pyrazoline derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activities, it has been shown to have antioxidant properties. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Future Directions
There are several future directions for the study of 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine the mechanisms underlying its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesis Methods
Several methods have been developed for the synthesis of 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol. One of the most common methods involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This is then reacted with hydrazine hydrate to form 2-phenylhydrazine. The final step involves the reaction of 2-phenylhydrazine with 3,5-dimethyl-4-hydroxy-1-(2-phenylethanethioyl)pyrazole in the presence of acetic acid to form 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol.
Scientific Research Applications
3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-2-phenylethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-9-13(2,16)15(14-10)12(17)8-11-6-4-3-5-7-11/h3-7,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGDPPHVYVTNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=S)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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